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Compound of Interest |

Compound Name: Ethyl p-acetoxybenzoate
CAS No.: 13031-45-3
Cat. No.: B083490
. J

Executive Summary & Retrosynthetic Strategy

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a bifunctional ester possessing both a
carboxylate ester (ethyl) and a phenolic ester (acetate).

Strategic Analysis

» Route A (Recommended):Stepwise Esterification & Acetylation.

o Step 1: Fischer Esterification of p-hydroxybenzoic acid.[1] The phenolic -OH is stable
under acidic reflux.

o Step 2: Acetylation of the resulting Ethyl Paraben. This is high-yielding and avoids
"scrambling” the esters.[2]

o Route B (Direct):Activation of p-Acetoxybenzoic Acid.

o Requires converting the carboxylic acid to an acid chloride (using SOCIz) before adding
ethanol.

o Warning: Direct reflux of p-acetoxybenzoic acid with H2SO4/EtOH often leads to
deacetylation (transesterification), yielding mixtures of Ethyl Paraben and the desired
product.
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Reaction Scheme (Route A)

EtOH, H2S04 Ac20, Pyridine
p-Hydroxybenzoic Acid Reflux (Fischer) > Ethyl p-hydroxybenzoate orAc20,H+ o Ethyl p-acetoxybenzoate
(C7H603) (Ethyl Paraben) (Target)

Click to download full resolution via product page
Figure 1: The robust two-stage synthesis strategy avoiding protecting group lability.
Primary Protocol: The Two-Stage Synthesis

Phase 1: Fischer Esterification (Synthesis of Ethyl
Paraben)

This step utilizes the classic Fischer Esterification mechanism.[1] The phenolic proton is not
acidic enough to interfere with the carboxylate esterification.

Reagents:

e p-Hydroxybenzoic acid (1.0 eq)

o Absolute Ethanol (Excess, solvent & reagent)

o Concentrated Sulfuric Acid (H2SOa4) (Catalytic, ~0.1 eq)

Procedure:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
e Charging: Add 13.8 g (0.1 mol) of p-hydroxybenzoic acid and 50 mL of absolute ethanol.

o Catalyst Addition: Slowly add 1.0 mL of conc. H2SOa4 dropwise with stirring. (Exothermic
reaction).

o Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4—6 hours. Monitor via TLC (Mobile
phase: Hexane/EtOAc 7:3).

o Workup:
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[e]

Cool the mixture to room temperature.

o

Concentrate under reduced pressure (Rotovap) to remove excess ethanol (~80% volume).

[¢]

Pour the residue into 100 mL of ice-cold water. The ester will precipitate as a white solid.

[¢]

Neutralize residual acid with saturated NaHCOs solution (pH ~7-8).

« |solation: Filter the solid, wash with cold water, and dry.[1]
o Yield: ~90-95%.

o MP: 116-118°C (Lit. value for Ethyl Paraben).

Phase 2: Acetylation of Ethyl Paraben

Reagents:

o Ethyl p-hydroxybenzoate (from Phase 1)

o Acetic Anhydride (1.2 eq)

o Pyridine (Catalytic) OR Sodium Acetate (Base)

Procedure:

Setup: In a 100 mL flask, dissolve 8.3 g (0.05 mol) of Ethyl p-hydroxybenzoate in 20 mL of
acetic anhydride.

o Catalysis: Add 5 drops of pyridine (or 0.5 g anhydrous sodium acetate).
e Reaction: Heat to 60°C for 1 hour, or reflux for 15 minutes. The reaction is typically rapid.

e Quenching: Pour the hot mixture into 150 mL of ice-water with vigorous stirring. The excess
acetic anhydride will hydrolyze, and the product will separate as an oil or low-melting solid.

o Purification:

o Extract with Ethyl Acetate (3 x 30 mL).
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o Wash the organic layer with 1M HCI (to remove pyridine), then Sat. NaHCOs (to remove
acetic acid), then Brine.

o Dry over anhydrous MgSOa4 and concentrate in vacuo.

e Final Product: The residue is Ethyl p-acetoxybenzoate. It may crystallize upon standing at
-20°C.

Alternative Protocol: Direct Activation (Acid
Chloride Route)

Use this route if you must start from p-acetoxybenzoic acid.
Reagents:

» p-Acetoxybenzoic acid (1.0 eq)

e Thionyl Chloride (SOCI2) (1.5 eq)

o Absolute Ethanol (Excess)

Procedure:

o Activation: In a dry flask, suspend p-acetoxybenzoic acid in dry dichloromethane (DCM). Add
SOCIz and a catalytic drop of DMF. Reflux for 1 hour until gas evolution (SOz, HCI) ceases
and the solution clears (Formation of Acid Chloride).

o Evaporation: Remove excess SOCIz and solvent under vacuum.

« Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add Absolute Ethanol (1.2
eq) and Pyridine (1.2 eq) dropwise.

o Workup: Wash with water, dry, and concentrate.[1] This avoids the acidic conditions that
hydrolyze the acetoxy group.

Mechanistic Insight: Fischer Esterification
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The core of Phase 1 is the acid-catalyzed equilibrium between the carboxylic acid and the

alcohol.

Protonation of Carbonyl Oxygen
(Activation)

EtOH

Nucleophilic Attack by Ethanol

Proton Transfer (Tetrahedral Intermediate)
H20

Elimination of Water

Deprotonation -> Ethyl Ester

Click to download full resolution via product page

Figure 2: Mechanism of the acid-catalyzed Fischer Esterification (Phase 1).

Characterization & Data

The final product, Ethyl p-acetoxybenzoate, is a low-melting solid or viscous liquid at room

temperature.
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Parameter Value Notes
Molecular Formula C11H1204

Molecular Weight 208.21 g/mol

Physical State Viscous Liquid / Solid Crystallizes at low temp
Melting Point 30-34 °C [1]

Boiling Point ~140 °C @ 5 mmHg [2]

1H NMR (CDClIs) 0 8.10 (d, 2H, Ar-H) Ortho to ester
0 7.18 (d, 2H, Ar-H) Ortho to acetoxy

0 4.38 (q, 2H, O-CH>2) Ethyl group

0 2.32 (s, 3H, CH3) Acetyl methyl

0 1.40 (t, 3H, CHs) Ethyl terminal methyl

Troubleshooting & Optimization

o Water Removal: The Fischer esterification is an equilibrium reaction (

). To maximize yield in Phase 1, use anhydrous ethanol and consider adding Molecular
Sieves (3A) or using a Dean-Stark trap (if using a benzene/toluene azeotrope, though
ethanol reflux is usually sufficient due to excess alcohol).

o Transesterification (The "Hidden" Danger): If you attempt to reflux p-acetoxybenzoic acid
directly in ethanol with H2SOa4, the ethanol can attack the acetyl ester (transesterification),
yielding Ethyl p-hydroxybenzoate and Ethyl Acetate. This is why the Two-Stage Protocol
(Section 2) or Acid Chloride Route (Section 3) is strictly preferred.

« Purification: If the final product contains unreacted phenol (Ethyl Paraben), it can be
removed by washing the organic layer with cold 5% NaOH. Note: Do this quickly and with
cold solutions to avoid hydrolyzing the desired ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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